molecular formula C15H15Cl2N B1334041 Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine CAS No. 259109-73-4

Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine

Cat. No. B1334041
M. Wt: 280.2 g/mol
InChI Key: OQTBAOKCXSPYKE-UHFFFAOYSA-N
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Description

Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine is a chemical compound with the molecular formula C15H15Cl2N and a molecular weight of 280.19 . It is also known by other names such as N-Benzyl-1-(2,4-dichlorophenyl)ethanamine .


Molecular Structure Analysis

The molecular structure of Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine consists of a benzyl group attached to a 2,4-dichlorophenyl ethyl group . The presence of the dichlorophenyl group may contribute to the compound’s reactivity and potential biological activity.

Scientific Research Applications

NK1 Receptor Antagonism

  • Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine derivatives have been identified as antagonists at the NK1 (substance P) receptor, which is relevant in various physiological processes (Macleod et al., 1994).

Synthesis and Cytotoxic Effects

  • Synthesis of novel compounds, including Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine derivatives, has shown potential cytotoxic effects against tumor cell lines, indicating potential applications in cancer research (Flefel et al., 2015).

Electrophilic Amination Studies

  • Studies on electrophilic amination of related compounds have provided insights into chemical reactions and mechanisms, which can be vital for developing new synthetic methods (Knight et al., 1997).

Mechanistic Investigations in Organic Synthesis

  • Investigations into the reaction mechanisms involving Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine derivatives have contributed to a deeper understanding of organic synthesis processes (Jäger et al., 2002).

Environmental Chemistry Research

  • Research involving Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine derivatives has provided insights into environmental chemistry, particularly in the degradation of certain compounds (Sun & Pignatello, 1993).

Bioconjugation Mechanisms

  • Studies on the mechanism of amide formation involving Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine derivatives have implications for bioconjugation in aqueous media, relevant in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

properties

IUPAC Name

N-benzyl-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c1-11(14-8-7-13(16)9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTBAOKCXSPYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373448
Record name Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine

CAS RN

259109-73-4
Record name Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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